molecular formula C5H11O8P B12338617 5-O-phosphono-alpha-D-ribofuranose CAS No. 34980-65-9

5-O-phosphono-alpha-D-ribofuranose

Cat. No.: B12338617
CAS No.: 34980-65-9
M. Wt: 230.11 g/mol
InChI Key: KTVPXOYAKDPRHY-AIHAYLRMSA-N
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Description

Alpha-D-ribose-5-phosphate: is a crucial biochemical compound involved in various metabolic pathways. It is a pentose sugar phosphate that plays a significant role in the pentose phosphate pathway, which is essential for cellular metabolism. This compound is a key intermediate in the synthesis of nucleotides and nucleic acids, making it vital for DNA and RNA production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-D-ribose-5-phosphate can be synthesized through enzymatic reactions involving ribose-5-phosphate isomerase, which catalyzes the reversible conversion of ribose-5-phosphate to ribulose-5-phosphate . Another method involves the use of 2-deoxy-D-ribose-5-phosphate aldolase (DERA), which catalyzes the stereoselective C–C bond formation between acetaldehyde and glyceraldehyde-3-phosphate .

Industrial Production Methods: Industrial production of alpha-D-ribose-5-phosphate often involves microbial fermentation processes. Bacterial strains such as Escherichia coli are engineered to overproduce the enzymes required for the synthesis of this compound. The fermentation process is optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-ribose-5-phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is the aldol reaction catalyzed by DERA, which involves the formation of a C–C bond between acetaldehyde and glyceraldehyde-3-phosphate .

Common Reagents and Conditions: Common reagents used in these reactions include acetaldehyde and glyceraldehyde-3-phosphate. The reactions are typically carried out under mild conditions, with the presence of specific enzymes to catalyze the reactions .

Major Products: The major products formed from these reactions include 2-deoxyribose-5-phosphate and other pentose phosphates. These products are essential intermediates in various metabolic pathways .

Scientific Research Applications

Chemistry: In chemistry, alpha-D-ribose-5-phosphate is used as a building block for the synthesis of complex organic molecules. It is also employed in the study of enzyme mechanisms and catalytic processes .

Biology: In biological research, this compound is crucial for studying metabolic pathways, particularly the pentose phosphate pathway. It is also used in the synthesis of nucleotides and nucleic acids, making it essential for genetic research .

Medicine: It is also being explored for its role in enhancing cellular energy production and reducing oxidative stress .

Industry: In the industrial sector, this compound is used in the production of various biochemicals and pharmaceuticals. It is also employed in the development of biocatalysts for chemical synthesis .

Properties

CAS No.

34980-65-9

Molecular Formula

C5H11O8P

Molecular Weight

230.11 g/mol

IUPAC Name

[(2R,3S,4R,5S)-3,4,5-trihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C5H11O8P/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5+/m1/s1

InChI Key

KTVPXOYAKDPRHY-AIHAYLRMSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](O1)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)O)O)O)OP(=O)(O)O

physical_description

Solid

Origin of Product

United States

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